1-Amino-3-(1,3-thiazol-2-yl)propan-2-one
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Overview
Description
1-Amino-3-(1,3-thiazol-2-yl)propan-2-one is an organic compound that belongs to the class of aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Preparation Methods
The synthesis of 1-Amino-3-(1,3-thiazol-2-yl)propan-2-one typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method involves the esterification of an acid with methanol to obtain the corresponding ester, which is then boiled in 2-propanol with hydrazine monohydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-3-(1,3-thiazol-2-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(1,3-thiazol-2-yl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Amino-3-(1,3-thiazol-2-yl)propan-2-one can be compared with other similar compounds, such as:
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
These compounds share structural similarities with this compound but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific amino and thiazole moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
1-amino-3-(1,3-thiazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H8N2OS/c7-4-5(9)3-6-8-1-2-10-6/h1-2H,3-4,7H2 |
InChI Key |
VKLDPIIIBHWRGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CC(=O)CN |
Origin of Product |
United States |
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